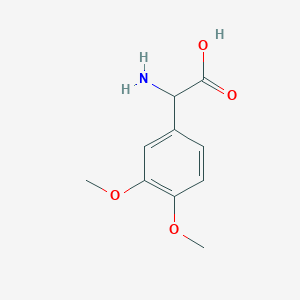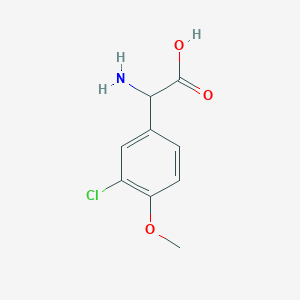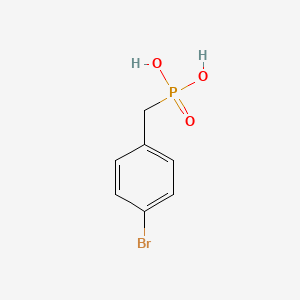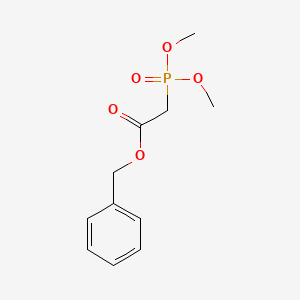
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, also known as 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethane, is a compound belonging to the benzodioxepin class of compounds and is a derivative of the heterocyclic compound benzodioxepin. It is a white crystalline solid with a melting point of 155-158°C and a boiling point of 275°C. It is soluble in water and organic solvents, such as ethanol, dimethyl sulfoxide, and acetone. 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethane is used in scientific research applications, such as drug development, as a reagent for organic synthesis, and as a starting material for the synthesis of other compounds.
Scientific Research Applications
Key Intermediate in Synthesis
2H-1,5-Benzodioxepin-3(4H)-one, a related compound, is crucial in synthesizing analogs of 3,4-dihydro-2H-1,5-benzodioxepine, which have significant biological properties. This includes functioning as adrenergic stimulants and bronchial dilators. Moreover, antifungal strobilurins I and K are derivatives of this compound, showcasing its broad applicative scope in medicinal chemistry (Damez et al., 2001).
Anti-Inflammatory Activity
Another study highlights the synthesis of new compounds, 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones, demonstrating inherent anti-inflammatory activity. This indicates the potential pharmaceutical application of derivatives of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in treating inflammatory conditions (Labanauskas et al., 2001).
Glycolic Acid Oxidase Inhibition
Compounds containing the structure of 3,4-dihydro-2H-1,5-benzodioxepin exhibit potency as inhibitors of glycolic acid oxidase, suggesting therapeutic relevance in conditions where inhibition of this enzyme is beneficial (Williams et al., 1983).
Synthesis of Novel Compounds
The compound is used in the synthesis of various derivatives with potential biological activities. For instance, the synthesis of derivatives like 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, which show anti-inflammatory properties, underscores the importance of this compound in drug discovery and development (Labanauskas et al., 2004).
CCR5 Antagonist Synthesis
This compound also plays a role in synthesizing CCR5 antagonists, indicating its application in developing treatments for diseases like HIV, where CCR5 plays a critical role (Ikemoto et al., 2005).
Chemical and Spectroscopic Properties
In addition to its practical applications, research into its chemical and spectroscopic properties provides valuable insights into its characteristics and potential modifications for specific applications (Rosnati & Marchi, 1962).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSZSLGVTLSCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)CBr)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380036 |
Source


|
| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35970-34-4 |
Source


|
| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)





